1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone
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Overview
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Scientific Research Applications
Synthesis and Biological Activities of Related Compounds
Synthesis and Characterization : Compounds with structural similarities to 1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone have been synthesized and characterized, focusing on their potential as intermediates for further chemical modifications. These compounds often serve as key precursors in the synthesis of complex molecules with potential biological activities (Salem et al., 2021).
Antimicrobial Activity : Some derivatives, such as those incorporating triazolo and quinolinyl moieties, have been explored for their antimicrobial properties. The synthesis of these compounds typically involves cycloaddition reactions and subsequent modifications to introduce various functional groups. The antimicrobial screening of these derivatives has shown promising results against a range of microorganisms, highlighting their potential in the development of new antimicrobial agents (Hassan, 2013).
Catalytic Behavior and Reactivity : Research has also been conducted on the catalytic behavior and reactivity of compounds containing quinoxalinyl and iminopyridine moieties, similar to the core structure of the compound . These studies often focus on the synthesis of novel heterocycles and the exploration of their reactivity towards various nucleophiles. Such research contributes to our understanding of the chemical properties and potential applications of these compounds in catalysis and organic synthesis (Sun et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-8-19-21-22-20(23(19)15-5-3-2-4-14(12)15)27-10-16(24)13-6-7-17-18(9-13)26-11-25-17/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNGAKWUYZQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone |
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